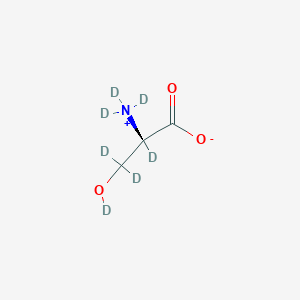

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate

Descripción general

Descripción

L-serine-d7 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 112.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-serine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-serine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de Enfermedades Neurológicas

La L-serina-d7 se utiliza en el estudio de enfermedades neurológicas debido a su papel en la síntesis de proteínas, la proliferación celular y la formación de esfingolípidos en el sistema nervioso central . Es particularmente relevante en la investigación sobre la enfermedad de Alzheimer, la enfermedad de Parkinson y la esclerosis múltiple, donde actúa como precursor de moléculas cruciales para la diferenciación y supervivencia neuronal .

Síntesis de Neurotransmisores

Este compuesto es esencial para la síntesis de neurotransmisores. En el cerebro, la L-serina se convierte en D-serina, que actúa sobre los receptores NMDA, desempeñando un papel clave en la potenciación a largo plazo y la plasticidad sináptica . La L-serina-d7, por lo tanto, sirve como un estándar marcado con isótopos estables para rastrear y cuantificar estos procesos.

Análisis de Vías Metabólicas

La L-serina-d7 se utiliza para comprender las vías metabólicas en las células gliales, específicamente los astrocitos, donde se convierte en D-serina. Esto ayuda a mapear la vía fosforilada en el cerebro de los mamíferos, proporcionando información sobre la producción mecánica de L-serina y su impacto en las células gliales y neuronales .

Desarrollo de Fármacos y Potencial Terapéutico

El papel del compuesto en la neuroprotección y los efectos antiinflamatorios lo convierte en un candidato para el desarrollo de fármacos. La L-serina-d7 se puede utilizar como un estándar interno en espectrometría de masas para garantizar la cuantificación precisa de los niveles de L-serina en las preparaciones farmacéuticas .

Ensayos Clínicos y Evaluaciones de Seguridad

En los ensayos clínicos que investigan los efectos terapéuticos de la L-serina, la L-serina-d7 puede servir como control para respaldar la seguridad de la L-serina. Se utiliza para tratar afecciones como la epilepsia, la esquizofrenia, la psicosis y la enfermedad de Alzheimer, entre otras enfermedades neurológicas .

Cultivo Celular y Biología del Desarrollo

La L-serina es un precursor de la glicina y la D-serina, ambas importantes para los estudios de cultivo celular y biología del desarrollo. La L-serina-d7 proporciona una versión marcada con isótopos estables de la L-serina que se puede utilizar para rastrear su incorporación en células y tejidos, lo que ayuda en el estudio de la proliferación y el desarrollo celular .

Mecanismo De Acción

- Its primary targets include lysosomal cathepsins B and L . These enzymes play crucial roles in protein degradation and clearance.

- Activation of autophagic-lysosomal proteolysis contributes to the neuroprotective effect of L-serine .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

L-serine-d7 participates in numerous biochemical reactions, serving as a precursor for several essential biomolecules. It is involved in the synthesis of proteins, phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . The enzymes that interact with L-serine-d7 include phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . Additionally, L-serine-d7 interacts with serine racemase, which converts it to D-serine, a co-agonist of NMDA receptors .

Cellular Effects

L-serine-d7 influences various cellular processes, including cell proliferation, differentiation, and function. It plays a vital role in maintaining steady-state levels of D-serine in the brain, which is crucial for neurotransmission . L-serine-d7 also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes, and sphingolipids, which are essential for cell signaling and membrane structure .

Molecular Mechanism

At the molecular level, L-serine-d7 exerts its effects through various binding interactions with biomolecules. It serves as a substrate for enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, facilitating the synthesis of L-serine-d7 from 3-phosphoglycerate . Additionally, L-serine-d7 can be converted to D-serine by serine racemase, which then acts as a co-agonist of NMDA receptors, influencing synaptic transmission and plasticity . The deuterium labeling in L-serine-d7 allows for precise tracking of these interactions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-serine-d7 can change over time due to its stability and degradation. Studies have shown that L-serine-d7 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that L-serine-d7 can influence cellular processes over extended periods, highlighting its potential for long-term research applications .

Dosage Effects in Animal Models

The effects of L-serine-d7 in animal models can vary with different dosages. Studies have shown that low to moderate doses of L-serine-d7 can positively influence cellular function and metabolism, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical and cellular outcomes without causing harm .

Metabolic Pathways

L-serine-d7 is involved in several metabolic pathways, including the phosphorylated pathway, where it is synthesized from 3-phosphoglycerate . It also participates in the synthesis of glycine and D-serine, which are important for neurotransmission . The enzymes phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase play key roles in these pathways, facilitating the conversion of intermediates to L-serine-d7 . Additionally, L-serine-d7 can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

L-serine-d7 is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in different cellular compartments . The distribution of L-serine-d7 within tissues can vary depending on the experimental conditions and the presence of other biomolecules that interact with it .

Subcellular Localization

The subcellular localization of L-serine-d7 can influence its activity and function. It is primarily found in the cytosol, where it participates in the phosphorylated pathway and other metabolic processes . Additionally, L-serine-d7 can be localized to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that L-serine-d7 is available where it is needed for various biochemical reactions and cellular functions .

Actividad Biológica

L-serine-d7 is a deuterated form of L-serine, a non-essential amino acid that plays significant roles in various biological processes, including protein synthesis, cell proliferation, and neurotransmission. The deuteration of L-serine enhances its utility in metabolic studies and therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. This article explores the biological activity of L-serine-d7, focusing on its neuroprotective effects, metabolic pathways, and therapeutic potential based on recent research findings.

Overview of L-Serine-d7

L-serine-d7 is primarily used in research to trace metabolic pathways due to its stable isotope labeling. Its structure allows for the investigation of serine metabolism in vivo without altering the biological activity of the compound itself. This isotopic labeling is crucial for understanding how L-serine influences various physiological processes, particularly in the brain.

Neuroprotective Effects

Neurodegenerative Diseases : Research has shown that L-serine supplementation can have protective effects against neurodegeneration. In a study involving a mouse model of Alzheimer's disease (AD), L-serine treatment resulted in improved cognitive function and reduced amyloid-beta production, a hallmark of AD pathology . The study demonstrated that L-serine supplementation decreased neurofibrillary tangles and improved performance in cognitive tests like the Morris Water Maze .

Mechanism of Action : The neuroprotective effects of L-serine are attributed to its role as a precursor for several important metabolites involved in neurotransmission and cellular signaling. For instance, it is a precursor for D-serine, which modulates NMDA receptor activity—a critical component in synaptic plasticity and memory formation . Additionally, L-serine has been shown to reduce the production of neurotoxic deoxysphingolipids associated with sensory neuropathies .

Metabolic Pathways

L-serine is synthesized from glycine and can also be produced through the conversion of 3-phosphoglycerate via the serine biosynthetic pathway. In metabolic studies using L-serine-d7, researchers have traced its incorporation into various cellular components, highlighting its role in lipid metabolism and neurotransmitter synthesis.

| Metabolic Pathway | Description |

|---|---|

| Synthesis | Derived from glycine or 3-phosphoglycerate |

| Conversion to D-serine | Serves as a precursor for D-serine synthesis via serine racemase |

| Role in Sphingolipid Metabolism | Influences the production of sphingolipids critical for neuronal health |

Case Studies

- Clinical Trial on GRINpathies : A recent clinical trial demonstrated that oral administration of L-serine significantly improved neurological symptoms in patients with GRINpathies—genetic disorders affecting glutamate receptors. Patients reported reductions in hyperactivity and seizures after treatment with L-serine . The trial highlights the potential for L-serine as a therapeutic agent in conditions linked to glutamatergic dysfunction.

- Diabetic Neuropathy Model : In diabetic neuropathy studies using db/db mice, long-term supplementation with L-serine improved sensory nerve function and reduced mechanical desensitization . These findings suggest that L-serine could be beneficial in managing diabetic complications by enhancing nerve regeneration and function.

Research Findings

Recent studies have provided compelling evidence regarding the efficacy of L-serine-d7:

- Cognitive Improvement : In AD models, L-serine supplementation improved cognitive performance by modulating amyloid-beta levels and enhancing synaptic function .

- Neurotoxicity Reduction : Studies showed that increasing systemic availability of L-serine can suppress the production of neurotoxic metabolites like deoxysphingolipids, which are implicated in neuropathies .

- Safety Profile : L-serine is considered safe for consumption at high doses and is approved as a food additive by regulatory authorities .

Propiedades

IUPAC Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-DTZHYFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.